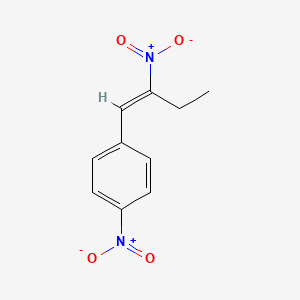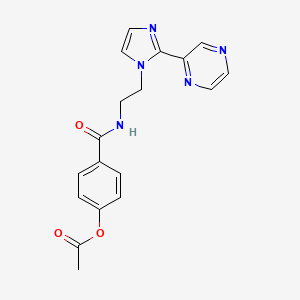![molecular formula C16H21NO3 B2545419 Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate CAS No. 952949-80-3](/img/structure/B2545419.png)
Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate" is related to a class of organic compounds that include a piperidine ring, a common structural motif in chemical synthesis and pharmaceuticals. The piperidine ring is a saturated six-membered heterocycle with one nitrogen atom, and it is often modified with various substituents to alter its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another synthesis approach is seen in the preparation of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate, which involves aromatic nucleophilic substitution and N-[11C]methylation of the nor-methyl precursor .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized by various spectroscopic methods. For example, the crystal structure of 4-methylpiperidinium hydrogen bis(p-methylbenzoate) was determined using X-ray diffraction, revealing the presence of short hydrogen bonds . Similarly, the conformational analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was performed using NMR analyses, indicating that the solid and solution conformations are similar .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was assessed, showing broad inhibitory activities toward fungi . This suggests that the chemical reactions and interactions of these compounds with biological targets are significant for their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in various fields. The study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided insights into its chemical activities and non-linear optical behaviors through theoretical calculations using density functional theory . Additionally, the thermal stability and phase transitions of piperidine compounds can be investigated using techniques like thermal gravimetric analysis and differential scanning calorimetry, as demonstrated for the fumaric acid salt of a piperidine derivative .
Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens , chemically related to the compound due to their ester forms of para-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and foodstuffs. Their presence in aquatic environments has been a subject of extensive research. Despite wastewater treatments effectively reducing their concentrations, parabens, including methylparaben , persist in low levels in effluents and are ubiquitous in surface water and sediments. This ubiquity results from the continuous introduction of paraben-based products into the environment, raising concerns about their potential as weak endocrine disruptors and their environmental fate. Research suggests the need for further studies to understand the toxicity of chlorinated by-products formed when parabens react with free chlorine in water (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects and Environmental Impact
Methyl paraben , specifically, has been investigated for over 50 years for its antimicrobial properties in food, drugs, and cosmetics. It is known for its low toxicity, non-irritating, and non-sensitizing properties in normal skin conditions. While acute toxicity studies in animals have shown that methyl paraben is practically non-toxic, its environmental presence, particularly in water sources, prompts a closer examination of its degradation products and their biotoxicity. These aspects are crucial for understanding the compound's environmental impact and guiding regulations regarding its usage and disposal (Soni, Taylor, Greenberg, & Burdock, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[1-(4-methylbenzoyl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-3-5-14(6-4-12)16(19)17-9-7-13(8-10-17)11-15(18)20-2/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJTIWMKSRBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

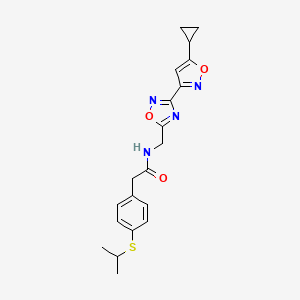
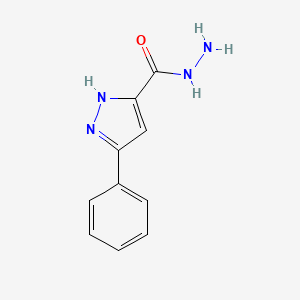
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)
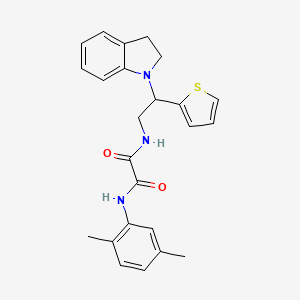
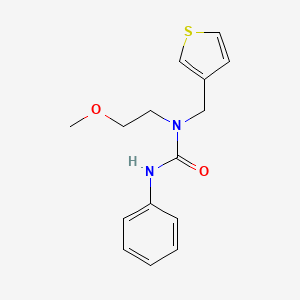
![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2545356.png)
